molecular formula C11H13BrO3 B3060306 Methyl 3-bromo-4-propoxybenzoate CAS No. 216965-51-4

Methyl 3-bromo-4-propoxybenzoate

Cat. No.: B3060306
CAS No.: 216965-51-4
M. Wt: 273.12 g/mol
InChI Key: YYRHDQVNPWMLTA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-propoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a propoxy group at the 4-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

Methyl 3-bromo-4-propoxybenzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 3-bromo-4-propoxybenzoate” is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-propoxybenzoate can be synthesized through a multi-step process starting from benzoic acid. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Industrial methods may also include continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-propoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-propoxybenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-4-propoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and the propoxy group allows for unique reactivity and interactions compared to its analogs .

Properties

IUPAC Name

methyl 3-bromo-4-propoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRHDQVNPWMLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626752
Record name Methyl 3-bromo-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216965-51-4
Record name Methyl 3-bromo-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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